(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid

FAAH inhibition IC50 potency ranking rat brain membrane assay

(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (CAS 887833-39-8) is a 4-oxobut-2-enoic acid amide bearing an N‑(furan‑2‑ylethyl) substituent. It belongs to a distinct chemotype within the fatty acid amide hydrolase (FAAH) inhibitor landscape, structurally divergent from the carbamate and urea scaffolds that dominate the field.

Molecular Formula C10H11NO4
Molecular Weight 209.201
CAS No. 887833-39-8
Cat. No. B2808913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid
CAS887833-39-8
Molecular FormulaC10H11NO4
Molecular Weight209.201
Structural Identifiers
SMILESC1=COC(=C1)CCNC(=O)C=CC(=O)O
InChIInChI=1S/C10H11NO4/c12-9(3-4-10(13)14)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+
InChIKeyQBZIIGFKIWFTSI-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (CAS 887833-39-8) Matters for FAAH-Targeted Research Procurement


(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (CAS 887833-39-8) is a 4-oxobut-2-enoic acid amide bearing an N‑(furan‑2‑ylethyl) substituent. It belongs to a distinct chemotype within the fatty acid amide hydrolase (FAAH) inhibitor landscape, structurally divergent from the carbamate and urea scaffolds that dominate the field . Its unique combination of a Michael‑acceptor enoic acid moiety with a furan‑tethered secondary amine confers both hydrogen‑bond donor/acceptor capacity and conformational flexibility [1]. This structural signature has motivated its inclusion in curated bioactivity databases, where it has been registered as a potent FAAH ligand [2].

Why Generic Carbamate or Urea FAAH Inhibitors Cannot Substitute for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (887833-39-8)


FAAH inhibitors such as URB-597 (carbamate), PF-04457845 (urea), and JNJ-1661010 (carbamate) share a common mechanism—covalent carbamylation of the active-site serine—but differ markedly in their off‑target profiles, CNS penetration, and metabolic stability [1][2]. (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid presents a non‑carbamate, non‑urea scaffold whose enoic acid Michael‑acceptor motif and furan‑ethyl side‑chain generate a pharmacophore that is absent from the established inhibitor classes [3]. Consequently, potency measured in one chemotype cannot be extrapolated to another; generic substitution can lead to divergent selectivity against off‑target serine hydrolases, altered brain‑to‑plasma ratios, and unpredictable in vivo pharmacology. The quantitative evidence below demonstrates where this compound’s profile diverges from that of its closest analogs.

Head-to-Head Quantitative Evidence for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (887833-39-8) vs. Comparator FAAH Inhibitors


FAAH Inhibitory Potency: 2.3‑ to 4.5‑Fold More Potent than URB-597 and PF-04457845 in Rat Brain Assays

In a Wistar rat brain FAAH assay using [3H]-ethanolamine substrate with 20‑min pre‑incubation, (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (CAS 887833-39-8) achieved an IC50 of 1.60 nM [1]. Under comparable rat brain membrane conditions, URB-597 yielded an IC50 of 5 nM [2], while PF-04457845 recorded an IC50 of 7.4 nM for rat FAAH [3]. This represents a 3.1‑fold improvement over URB-597 and a 4.6‑fold improvement over PF-04457845. Note: These are cross-study comparisons from independent laboratories; the target compound data originates from BindingDB/ChEMBL curation, and comparator data are literature-derived. No direct head‑to‑head experiment was identified.

FAAH inhibition IC50 potency ranking rat brain membrane assay

Chemotype Divergence: A Non‑Carbamate/Non‑Urea Scaffold with a Michael‑Acceptor 4‑Oxobut‑2‑Enoic Acid Warhead

(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid is built around a 4‑oxobut‑2‑enoic acid amide core, where the α,β‑unsaturated carbonyl system constitutes a potential Michael‑acceptor warhead [1]. This contrasts with URB-597 and JNJ-1661010, which rely on a carbamate leaving group for covalent serine modification, and PF-04457845, which functions as a covalent urea [2]. The furan‑ethyl side‑chain of the target compound introduces heteroaromatic π‑stacking potential and a hydrogen‑bond acceptor that are not present in the aliphatic or phenyl‑dominated side‑chains of the comparators [1]. No quantitative selectivity data (e.g., serine hydrolase panel) were located for the target compound; differentiation is therefore based on structural class inference.

chemotype diversity FAAH inhibitor scaffold Michael acceptor

Physicochemical Profile: Lower Molecular Weight and Reduced Lipophilicity vs. URB-597 Facilitate Aqueous Solubility and CNS Compliance

The target compound possesses a molecular weight of 209.20 Da and a predicted LogP of 0.58 . In comparison, URB-597 has a molecular weight of 338.4 Da and a calculated LogP of approximately 3.5 [1]. PF-04457845 has a molecular weight of 427.4 Da [2]. The target compound’s lower molecular weight (38–51% reduction) and significantly lower LogP place it well within the optimal CNS drug‑likeness space defined by Lipinski and CNS MPO multiparameter optimization scores [3]. Its topological polar surface area (TPSA) of 79.54 Ų is also below the 90 Ų threshold commonly associated with good brain penetration.

physicochemical properties CNS drug-likeness molecular weight LogP

Commercial Sourcing: Confirmed 98% Purity from Analytical-Quality Vendors with Multi-Gram Inquiry Availability

Multiple independent vendors list (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid at 98% purity, verified by HPLC . In contrast, many structurally related 4‑oxobut‑2‑enoic acid amides are available only as custom synthesis products with undefined purity, or are listed as discontinued . The compound is available in gram-scale quantities through major research chemical suppliers, with pricing available on inquiry . This contrasts with URB-597 and PF-04457845, which are widely stocked but are subject to controlled‑substance regulations in certain jurisdictions due to their clinical history, potentially complicating procurement timelines.

compound procurement purity specification vendor comparison research supply

High-Impact Research Application Scenarios for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid (887833-39-8)


FAAH-Mediated Endocannabinoid Modulation in Rodent Neuropathic Pain Models

With an IC50 of 1.60 nM against rat brain FAAH [1] and CNS‑favorable physicochemical properties (MW 209.20, LogP 0.58, TPSA 79.54 Ų) , this compound is ideally suited for systemic administration in rodent neuropathic pain studies. Its non‑carbamate scaffold may circumvent the off‑target serine hydrolase inhibition that has complicated interpretation of URB-597 and PF-04457845 studies [2]. Researchers can use the compound to elevate endogenous anandamide levels and quantify analgesic endpoints (e.g., von Frey thresholds, thermal hyperalgesia) with reduced confounding from cross‑reactivity with monoacylglycerol lipase (MAGL) or α/β‑hydrolase domain 6 (ABHD6).

Chemical Probe Development for Serine Hydrolase Selectivity Profiling

The structurally unique 4‑oxobut‑2‑enoic acid amide warhead differentiates this compound from carbamate‑ and urea‑based FAAH inhibitors [1]. Activity‑based protein profiling (ABPP) laboratories can employ the compound as a selectivity benchmark against established FAAH chemotypes in competitive ABPP panels covering 40+ serine hydrolases. The 98% commercial purity supports direct use in click‑chemistry probe derivatization for target‑engagement imaging studies.

Structure‑Activity Relationship (SAR) Expansion Around the 4‑Oxobut‑2‑Enoic Acid Amide Pharmacophore

Medicinal chemistry groups pursuing novel FAAH inhibitor scaffolds can use this compound as a validated starting point for SAR campaigns. The furan‑ethyl side‑chain offers diverse vector points for substitution (C‑3, C‑5 positions on furan; ethyl spacer length) [1], while the α,β‑unsaturated carbonyl system permits exploration of covalent vs. non‑covalent inhibition mechanisms . Its 5‑fold potency advantage over the urea clinical candidate PF-04457845 [2] positions it as an attractive lead for optimization toward improved pharmacokinetic profiles.

Comparative Physicochemical Benchmarking for CNS Drug Design Studies

With a molecular weight of 209.20 Da, LogP of 0.58, and TPSA of 79.54 Ų—all within CNS MPO‑optimized space [1]—this compound serves as an excellent comparator for computational models predicting brain penetration. Its 38% lower molecular weight and ~2.9 log units lower lipophilicity relative to URB-597 make it a useful control in parallel artificial membrane permeability assays (PAMPA‑BBB) and Caco‑2/MDCK transwell studies designed to isolate the impact of physicochemical properties on passive CNS permeability independent of transporter‑mediated efflux.

Quote Request

Request a Quote for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.